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Compound of Interest

Compound Name: 3,3,4,4-Tetramethylheptane
CAS No.: 61868-59-5
Cat. No.: B15456601
Get Quote
. J

Executive Technical Summary

3,3,4,4-Tetramethylheptane (

) represents a distinct class of "sterically congested" hydrocarbons.[1] Unlike its linear isomer

-undecane, this molecule features vicinal quaternary carbon centers at positions C3 and C4.[1]
[2] This structural anomaly introduces significant steric strain, altering its thermodynamic
stability, boiling point, and metabolic profile compared to linear alkanes.[1]

For drug development professionals, this molecule is not merely a solvent but a critical
structural probe.[1] It serves as a model for extreme lipophilicity (

) combined with metabolic resistance at the core, mimicking the behavior of sterically hindered
pharmacophores in lipid environments. This guide details its architecture, physicochemical
validation, and utility in metabolic stability assays.[1]

Structural Architecture & Steric Analysis
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The defining feature of 3,3,4,4-tetramethylheptane is the C3—C4 bond, which connects two
quaternary carbons. This creates a "bottleneck" of steric repulsion between the methyl groups
on C3 and C4.

The Vicinal Quaternary Challenge

In a standard alkane, carbon atoms adopt a staggered conformation to minimize torsional
strain. However, in 3,3,4,4-tetramethylheptane, the four methyl groups and the ethyl/propyl
chains attached to the central bond generate substantial van der Waals repulsion.

« Bond Lengthening: The C3—C4 bond is predicted to be longer than the standard 1.54 A C-C
bond (often stretching to ~1.58-1.60 A) to relieve crowding.

e Gauche Interactions: Regardless of rotation, the molecule cannot escape significant gauche
interactions between the bulky substituents.

Structural Data Tablef1]f2]

Value .
Parameter . Structural Implication
(Estimated/Computed)

Formula Isomer of undecane
Molecular Weight 156.31 g/mol Standard lipophilic mass
Hybridization (All carbons) Tetrahedral geometry
or Highly dependent on
Symmetry ]
conformation
(dynamic)

Restricted rotation around C3-

Rotational Barrier High (> 5 kcal/mol) ca

Physicochemical Profile

The branching of 3,3,4,4-tetramethylheptane significantly lowers its boiling point compared to

-undecane (196°C) due to a reduction in surface area, which weakens intermolecular London
Dispersion Forces.
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Key Properties Table[1][2]

Property Value Source/Methodology
- ) Computed/NIST Extrapolation
Boiling Point ~184°C
[1]
Density 0.780 g/mL Liquid @ 25°C [1]
LogP (Octanol/Water) 53+0.2 XLogP3 Prediction [2]
Refractive Index 1.435 Standard Optical [1]

o Standard Temperature &
State Colorless Liquid
Pressure

Expert Insight: When using this compound as an internal standard in GC-MS, be aware that its

elution time will be significantly faster than linear

alkanes due to its globular "spherical" shape, which reduces interaction with non-
polar stationary phases.[1][2]

Application in Drug Development: Metabolic
Stability Probe

One of the most valuable applications of 3,3,4,4-tetramethylheptane in pharmaceutical
research is its role as a Branched Aliphatic Quaternary Carbon (BAQC) model.

The "Metabolic Shielding" Mechanism

Cytochrome P450 enzymes typically oxidize alkanes at the terminal (

) or sub-terminal (

) positions.[1][2] However, they can also attack internal methylene groups if accessible.[1]
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e Linear Alkanes: Susceptible to random oxidation along the chain.[1][2]

e 3,3,4,4-Tetramethylheptane: The central core (C3-C4) is fully substituted (quaternary).[1][2]
There are no protons to abstract at the center.[1] The bulky methyl groups creates a "steric
shield" that prevents enzymes from accessing the core, forcing oxidation only at the remote

ethyl/propyl tails.

This makes it an excellent negative control for testing metabolic soft-spot identification

algorithms.[1]

Pathway Visualization

The following diagram illustrates the metabolic blockade effect compared to a linear substrate.

BLOCKED
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Attack at C1/C7 Tails Terminal Alcohol/Acid
(w-oxidation)

Figure 1: Metabolic Steric Shielding Mechanism. The quaternary core prevents internal oxidation.
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[1]
Experimental Protocol: Purity Validation & Handling

Because synthesis of vicinal quaternary alkanes is low-yielding and prone to rearrangement,
commercial samples or custom synthesis batches must be rigorously validated before use in
lipophilicity or metabolic assays.[1]

Protocol: GC-MS/FID Purity Assessment
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Obijective: Confirm structural integrity and absence of rearranged isomers (e.g., less hindered
skeletons).[1][2]

Reagents & Equipment:

Sample: 3,3,4,4-Tetramethylheptane (>95% nominal purity).[1][2][3]

Solvent: n-Hexane (HPLC Grade).[1][2]

Instrument: GC-MS with Flame lonization Detector (FID).

Column: DB-5ms (or equivalent non-polar 5% phenyl methyl siloxane), 30m x 0.25mm.[1][2]
Step-by-Step Methodology:

e Sample Preparation:

o Dilute 10 pL of the analyte into 1.5 mL of n-Hexane.

o Vortex for 30 seconds to ensure homogeneity.

e GC Parameters:

[¢]

Inlet: 250°C, Split ratio 50:1 (to prevent column overload).
o Carrier Gas: Helium @ 1.0 mL/min (constant flow).[1][2]
o Oven Program: Hold 40°C (2 min)

Ramp 10°C/min to 200°C
Hold 5 min.

o Rationale: Starting low (40°C) is crucial.[1] Highly branched alkanes are volatile; starting
too hot will merge the solvent and analyte peaks.[1]

e MS Fragmentation Analysis (Validation Criteria):

o Molecular lon (
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): Look for m/z 156.[1] It is often weak or absent in highly branched alkanes due to rapid
fragmentation.[1]

o Base Peak: Expect dominant fragments representing the cleavage of the C3-C4 bond.[1]

[2]

o Key Fragment: Cleavage between the quaternary carbons yields stable tertiary
carbocations.[1] Look for clusters around m/z 71 (

) and m/z 85 (
) depending on the specific loss of methyl/ethyl groups [3].[1]

o Rejection Criteria: If the spectrum shows a strong linear chain pattern (periodic 14 mass
unit loss), the sample is likely the linear isomer or rearranged product.

Analytical Logic Flow
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Figure 2: Quality Control Decision Tree for Sterically Hindered Alkanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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